molecular formula C9H19N3 B12072858 1-(Azetidin-3-ylmethyl)-4-methylpiperazine

1-(Azetidin-3-ylmethyl)-4-methylpiperazine

Cat. No.: B12072858
M. Wt: 169.27 g/mol
InChI Key: RDBFDSHXCZCKNK-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)-4-methylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both azetidine and piperazine rings in its structure provides unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-ylmethyl)-4-methylpiperazine typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the aza-Michael addition reaction makes it suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-ylmethyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(Azetidin-3-ylmethyl)-4-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings provide a unique scaffold that can bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

1-(Azetidin-3-ylmethyl)-4-methylpiperazine is unique due to the combination of azetidine and piperazine rings in its structure. This dual-ring system provides distinct chemical properties and biological activities that are not observed in compounds with only one of these rings.

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)-4-methylpiperazine

InChI

InChI=1S/C9H19N3/c1-11-2-4-12(5-3-11)8-9-6-10-7-9/h9-10H,2-8H2,1H3

InChI Key

RDBFDSHXCZCKNK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2CNC2

Origin of Product

United States

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